![molecular formula C21H24FN3O5 B2957995 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 954636-82-9](/img/structure/B2957995.png)
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
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Description
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H24FN3O5 and its molecular weight is 417.437. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research on orexin receptors (OXRs) and their role in feeding, arousal, stress, and drug abuse has highlighted the significance of these receptors in compulsive food seeking and intake. In a study examining the effects of various OXR antagonists in a binge eating model in female rats, it was found that selective antagonism at the orexin-1 receptor (OX1R) could represent a potential pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Electrophilic Aromatic Substitution Reactions
The synthesis and evaluation of new anticancer agents involving 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines. This research underscores the importance of the electrophilic aromatic substitution reactions in medicinal chemistry for the development of potential anticancer drugs (Feng et al., 2020).
Copolymerization and Electrochromic Properties
A study on the copolymerization of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene revealed enhanced electrochromic properties, showcasing a broad spectrum of colors and fast switching times in electrochromic devices. This research has implications for the development of advanced materials for electronic and photonic applications (Türkarslan et al., 2007).
Allosteric Modulation of CB1 Receptors
The study of the allosteric antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) on CB1 receptors in the cerebellum highlights its potential in attenuating stress-induced hyperarousal without inducing hypnotic effects, offering insights into novel therapeutic approaches for treating central nervous system disorders associated with stress or hyperarousal states (Wang et al., 2011).
properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5/c1-28-17-9-15(10-18(29-2)20(17)30-3)24-21(27)23-11-13-8-19(26)25(12-13)16-6-4-14(22)5-7-16/h4-7,9-10,13H,8,11-12H2,1-3H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYHSLPKNCRLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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